REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([O-:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([O:12]CC)=O.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].O.[CH2:21](O)[CH3:22]>>[OH:12][CH2:10][C:2]1[CH:3]=[CH:4][C:5]([C:7]([O:9][CH2:21][CH3:22])=[O:8])=[CH:6][N:1]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
45.77 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)C(=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
410 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
14.79 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium was stirred at −5° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluted with ethyl ether, in order
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.33 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |